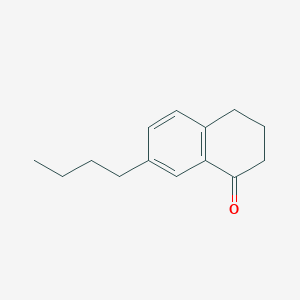

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

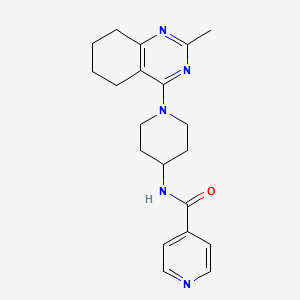

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as BTHN, is a cyclic organic compound and a member of the naphthalene family. It is a white solid that is slightly soluble in water, but is more soluble in organic solvents. BTHN is used as an intermediate in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the production of polymers and as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Electrophilic Aromatic Substitution

Research by Yonehara, Kido, and Yamaguchi (2000) on the electrophilic aromatic substitution promoted by GaCl3 demonstrates the high ortho-selectivity in reactions involving aromatic hydrocarbons. This study highlights the reactivity of tetrahydronaphthalene derivatives in forming arylated products under specific conditions, suggesting potential applications in synthesizing complex organic molecules with high positional selectivity (Yonehara, Kido, & Yamaguchi, 2000).

Autoignition Characteristics

Kukkadapu, Weber, and Sung (2015) conducted an autoignition study of tetralin, a compound closely related to 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one, in a rapid compression machine. This research is crucial for understanding the ignition properties of naphtheno-aromatic compounds in diesel fuels, indicating the importance of such studies for the development of diesel surrogates and for improving combustion efficiency in engines (Kukkadapu, Weber, & Sung, 2015).

Cycloisomerization Reactions

Chatani, Inoue, Ikeda, and Murai (2000) explored the cycloisomerization of omega-aryl-1-alkynes catalyzed by transition metal chlorides, leading to dihydronaphthalenes. This work elucidates the potential of tetrahydronaphthalene derivatives in catalytic reactions to construct cyclic organic structures, which are valuable in the synthesis of pharmaceuticals and natural products (Chatani, Inoue, Ikeda, & Murai, 2000).

Synthesis and Transformation Studies

- Ishida, Ishikawa, Sawano, Masuda, and Murakami (2015) reported on the synthesis of tetralins from benzocyclobutenols using rhodium-catalyzed site-selective ring opening. This method showcases the versatility of tetrahydronaphthalenes in organic synthesis, particularly in constructing complex, cyclic organic frameworks with potential applications in materials science and medicinal chemistry (Ishida et al., 2015).

- Janzen, Dopp, Hesse, Richards, Türk, and Bester (2011) investigated the reaction kinetics of fragrance compounds with ozone, including studies on tetrahydronaphthalene derivatives. Their findings contribute to the understanding of environmental transformations of organic compounds and can inform the development of more sustainable chemical processes (Janzen et al., 2011).

properties

IUPAC Name |

7-butyl-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-11-8-9-12-6-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIAPDKMAVLWMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(CCCC2=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)

![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)

![1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2762920.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)

![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)

![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)